REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:15]=[CH:14][C:8]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[CH:7][CH:6]=1)=O.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>>[Br:1][CH2:2][CH2:3][C:5]1[CH:6]=[CH:7][C:8]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(NS(=O)(=O)C)C=C1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(NS(=O)(=O)C)C=C1
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2.5 days
|
Duration
|
2.5 d
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is mixed with toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1N NaOH
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
EXTRACTION
|
Details
|
extracted well with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (300 g) with 1.5% MeOH
|
Type
|
CUSTOM
|
Details
|
CH2Cl2 and N-[4-(2-bromoethyl)phenyl]methanesulfonamide is crystallized from EtOAc
|
Name
|
|
Type
|
|
Smiles
|
BrCCC1=CC=C(C=C1)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |